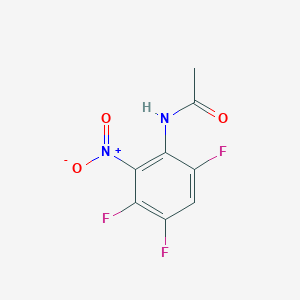

n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Übersicht

Beschreibung

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H5F3N2O3 and a molecular weight of 234.13 g/mol . This compound is characterized by the presence of trifluoromethyl groups at positions 3, 4, and 6 of the phenyl ring, along with a nitro group at position 2 and an acetamide group. It is commonly used in scientific research due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide typically involves the nitration of 3,4,6-trifluoroaniline followed by acetylation. The nitration process introduces the nitro group at the 2-position of the phenyl ring, while the acetylation step forms the acetamide group .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide undergoes several types of chemical reactions, including:

Nucleophilic Aromatic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction typically occurs under basic conditions.

Major Products Formed

Nucleophilic Aromatic Substitution: The major products are substituted phenylacetamides, depending on the nucleophile used.

Reduction: The major product is the corresponding amine derivative.

Wissenschaftliche Forschungsanwendungen

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a versatile compound used in various scientific research fields:

Organic Synthesis: It serves as a building block or reagent in the synthesis of more complex molecules.

Drug Development: Its unique properties make it a candidate for the development of new pharmaceuticals.

Materials Science: It is used in the development of new materials with specific properties.

Antimicrobial and Antiproliferative Agents: Similar compounds have been studied for their potential antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for antimicrobial and antiproliferative activities.

N-(4-Nitrophenyl)acetamide: Used in thermophysical property analysis.

Biologische Aktivität

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₈H₅F₃N₂O₃, with a molecular weight of approximately 234.13 g/mol. Its structure is characterized by the presence of trifluoromethyl groups at positions 3, 4, and 6 of the phenyl ring, along with a nitro group at position 2. This configuration enhances its lipophilicity and metabolic stability, making it a promising candidate for various applications in drug development and materials science .

This compound is believed to exert its biological effects through several mechanisms:

- Hydrogen Bonding : The compound can engage in hydrogen bonding with biological macromolecules, influencing their activity.

- π-π Interactions : These interactions with aromatic systems are crucial for binding to target proteins or enzymes.

- Electron-Withdrawing Properties : The trifluoromethyl group stabilizes reactive intermediates during metabolic processes, enhancing biological activity .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties . Similar compounds have been evaluated for their efficacy against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. For instance, derivatives of this compound have shown promising results in vitro against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| d1 | Antimicrobial | S. aureus | |

| d2 | Antimicrobial | E. coli | |

| d3 | Antimicrobial | Fungal species |

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism may involve the induction of apoptosis or cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| d6 | MCF7 | 5.0 | |

| d7 | MCF7 | 3.5 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. These studies suggest that:

- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups (like trifluoromethyl) tend to exhibit higher potency compared to those with electron-donating groups.

- Substituent Positioning : The positioning of substituents on the phenyl ring significantly affects activity; for example, 2-substituted compounds are often less active than those substituted at other positions .

Case Studies

- Antimicrobial Evaluation : A study synthesized several derivatives of this compound and evaluated their antimicrobial activities using a turbidimetric method. Results indicated that specific derivatives exhibited significant inhibition against both bacterial and fungal strains.

- Anticancer Screening : In an anticancer study utilizing the Sulforhodamine B assay on MCF7 cells, certain derivatives demonstrated IC50 values indicating potent growth inhibition compared to standard chemotherapeutics.

Eigenschaften

IUPAC Name |

N-(3,4,6-trifluoro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c1-3(14)12-7-5(10)2-4(9)6(11)8(7)13(15)16/h2H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJSFXVPIMWHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284590 | |

| Record name | N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388-11-4 | |

| Record name | 388-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.